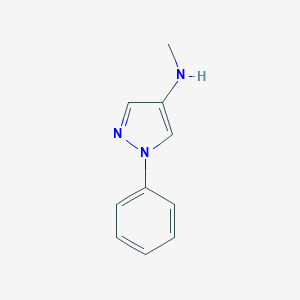
Pyrazole, 4-(methylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 4-(methylamino)-1-phenyl-, commonly known as MAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
Wirkmechanismus
The mechanism of action of MAP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
MAP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make MAP a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MAP in laboratory experiments is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are many potential future directions for research on MAP. One area of interest is in the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MAP and its potential effects on the body. Other potential applications for MAP include its use in the development of new drugs for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, MAP is a promising compound for scientific research due to its potential therapeutic uses and its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
MAP can be synthesized through a variety of methods, including the reaction of 4-phenylpyrazole with formaldehyde and methylamine. Another method involves the reaction of 4-phenyl-1,2,3-triazole with methylamine and formaldehyde. Both of these methods have been used to produce high yields of MAP in laboratory settings.
Wissenschaftliche Forschungsanwendungen
MAP has shown potential in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that MAP has anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19730-17-7 |
|---|---|
Produktname |
Pyrazole, 4-(methylamino)-1-phenyl- |
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-11-9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8,11H,1H3 |
InChI-Schlüssel |
AJBBVANCWVOOQZ-UHFFFAOYSA-N |
SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
19730-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



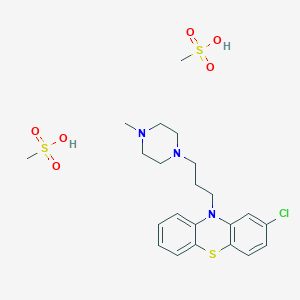
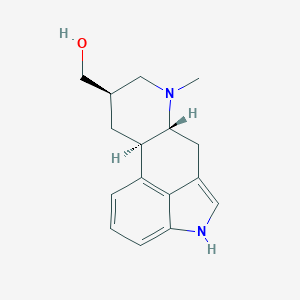
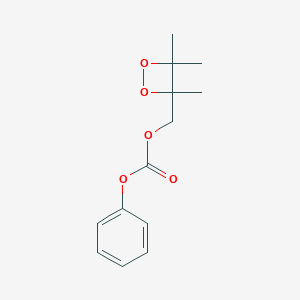
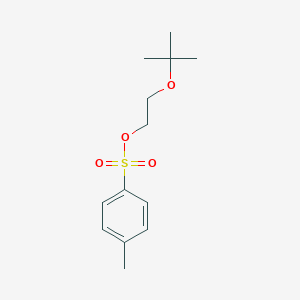
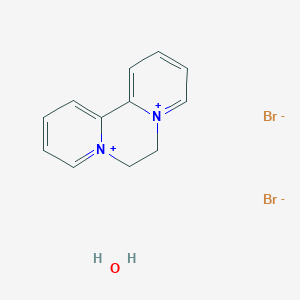
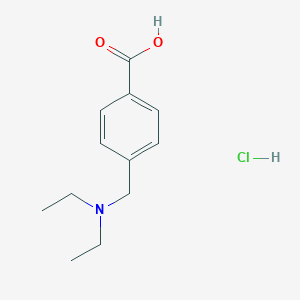
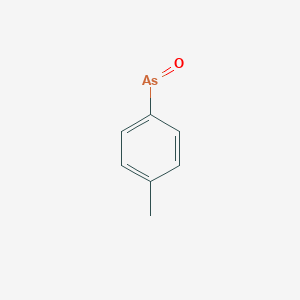
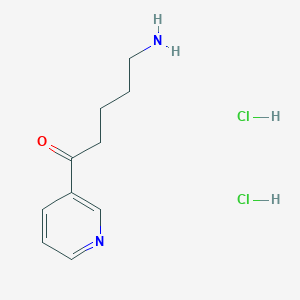
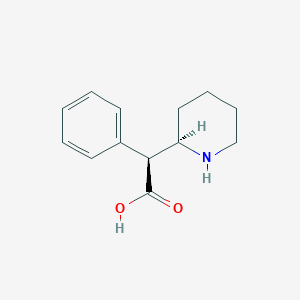
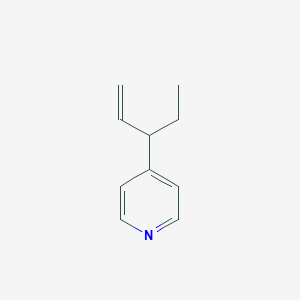
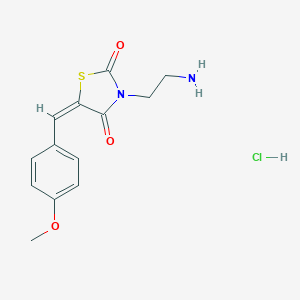
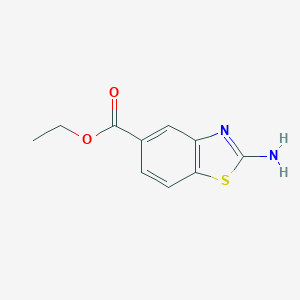
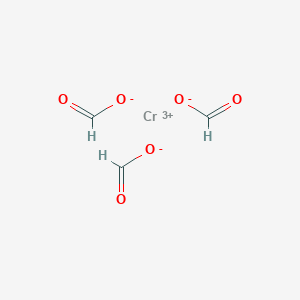
![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)